
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a 2,2-diphenylethyl group and two methoxy groups at the 5 and 6 positions. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Diphenylethyl Group: The 2,2-diphenylethyl group can be introduced via Friedel-Crafts alkylation, where the tetrahydroisoquinoline core reacts with a diphenylethyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy groups, yielding the corresponding hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain natural alkaloids.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism or interact with receptors in the central nervous system, affecting signal transduction pathways.
相似化合物的比较
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(2,2-Diphenylethyl)-3,4-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound differs in the position of the methoxy groups, which can affect its chemical reactivity and biological activity.
1-(2,2-Diphenylethyl)-5,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline: The presence of hydroxyl groups instead of methoxy groups can lead to different hydrogen bonding interactions and solubility properties.
1-(2,2-Diphenylethyl)-5,6-dimethoxy-3,4-dihydroisoquinoline: The reduction of the tetrahydroisoquinoline core to a dihydroisoquinoline can alter the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
属性
CAS 编号 |
802914-18-7 |
|---|---|
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC 名称 |
1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C25H27NO2/c1-27-24-14-13-20-21(25(24)28-2)15-16-26-23(20)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,22-23,26H,15-17H2,1-2H3 |
InChI 键 |
KMNZRDJTHNNCDT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
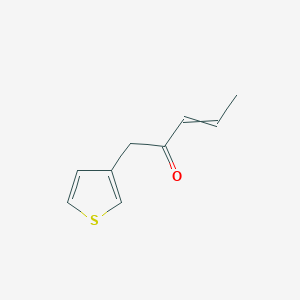
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
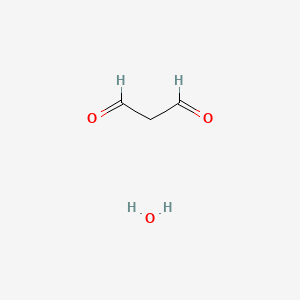
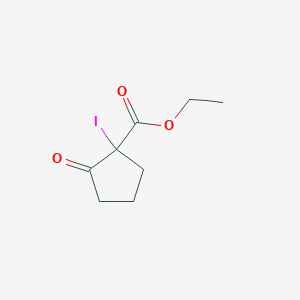
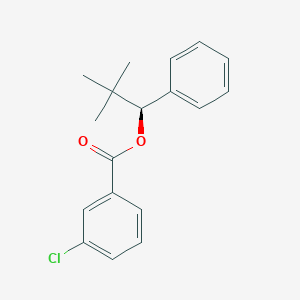


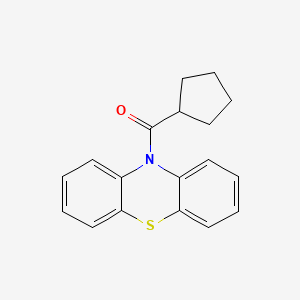
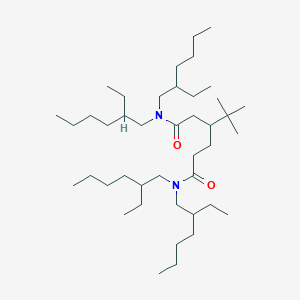


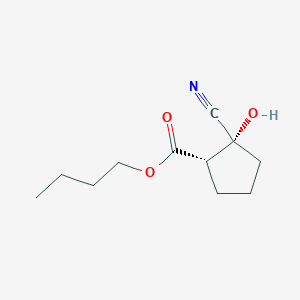
![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)
